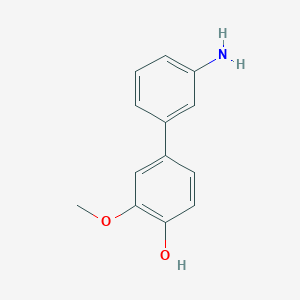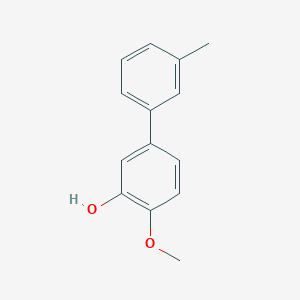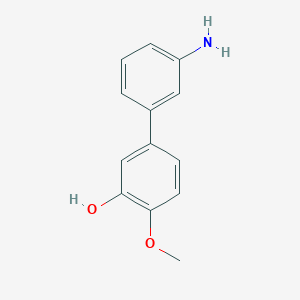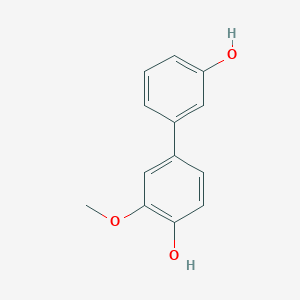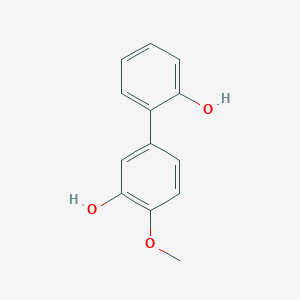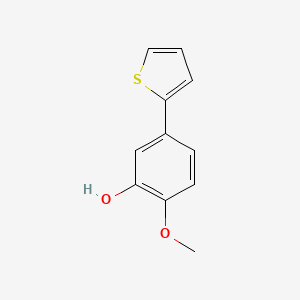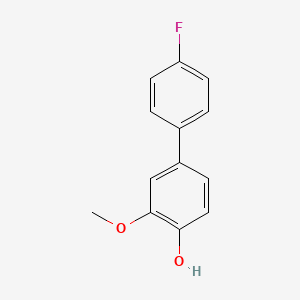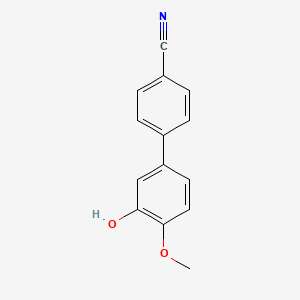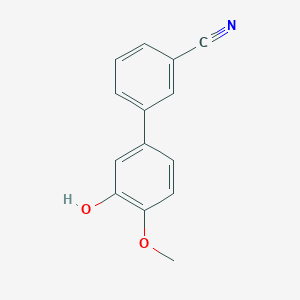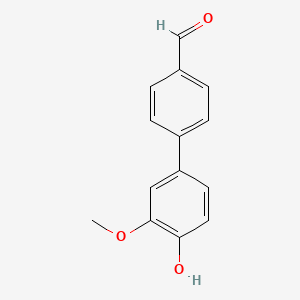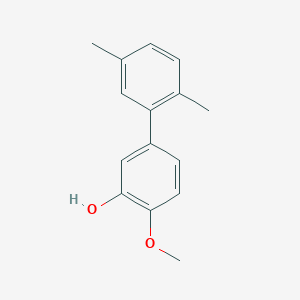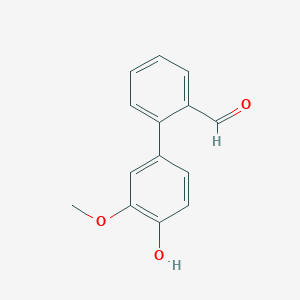
4-(2-Formylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Formylphenyl)-2-methoxyphenol, 95% (4-FMP) is a phenolic compound that has been used in various scientific research applications due to its unique properties. It is a white crystalline solid with a melting point of 147-148 °C and a boiling point of 203-204 °C. 4-FMP is a versatile compound that can be used in a variety of laboratory experiments and it has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
4-(2-Formylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been used as a model compound to study the structure and reactivity of phenols. Additionally, 4-(2-Formylphenyl)-2-methoxyphenol, 95% has been used as a probe in spectroscopic studies to investigate the structure and reactivity of other molecules.
Mechanism of Action
The mechanism of action of 4-(2-Formylphenyl)-2-methoxyphenol, 95% is not completely understood. However, it is believed that the phenol group of 4-(2-Formylphenyl)-2-methoxyphenol, 95% is responsible for its reactivity. It is believed that the phenol group can act as an acid and can form hydrogen bonds with other molecules. Additionally, the methoxy group of 4-(2-Formylphenyl)-2-methoxyphenol, 95% is believed to be responsible for its solubility in polar solvents.
Biochemical and Physiological Effects
4-(2-Formylphenyl)-2-methoxyphenol, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to be an effective antioxidant, scavenging free radicals and inhibiting lipid peroxidation. Additionally, 4-(2-Formylphenyl)-2-methoxyphenol, 95% has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been found to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
Advantages and Limitations for Laboratory Experiments
4-(2-Formylphenyl)-2-methoxyphenol, 95% has several advantages as a reagent for laboratory experiments. It is a relatively stable compound and it is soluble in a variety of polar solvents. Additionally, it is relatively inexpensive and can be easily synthesized. However, 4-(2-Formylphenyl)-2-methoxyphenol, 95% has some limitations as a reagent. It is not very soluble in non-polar solvents, and it is not very stable in the presence of strong acids or bases.
Future Directions
There are several potential future directions for the use of 4-(2-Formylphenyl)-2-methoxyphenol, 95%. It could be used as a pharmaceutical agent to treat various diseases, such as cancer and inflammation. Additionally, it could be used as a food additive to extend the shelf life of food products. It could also be used as a dye to stain biological samples for microscopy. Finally, it could be used as a catalyst in the synthesis of other compounds.
Synthesis Methods
4-(2-Formylphenyl)-2-methoxyphenol, 95% can be synthesized by the reaction of p-methoxyphenol and 2-formylbenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction is carried out at a temperature of 80-90 °C for 4-6 hours. The product is then cooled and the crude 4-(2-Formylphenyl)-2-methoxyphenol, 95% is isolated by filtration. The product is then purified by recrystallization from ethanol.
properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14-8-10(6-7-13(14)16)12-5-3-2-4-11(12)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYMTBKKIJNKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685438 |
Source


|
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Formylphenyl)-2-methoxyphenol | |
CAS RN |
1261903-32-5 |
Source


|
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

